- Azoloquinoxaline compounds as inhibitors of histamine receptors for the treatment of disease and their preparation, United States, , ,
Cas no 97389-11-2 (4-Fluoro-5-methylbenzene-1,2-diamine)

97389-11-2 structure
Produktname:4-Fluoro-5-methylbenzene-1,2-diamine
4-Fluoro-5-methylbenzene-1,2-diamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Fluoro-5-methylbenzene-1,2-diamine
- 4-Fluoro-5-methyl-1,2-benzenediamine (ACI)
- 5-Fluoro-4-methylbenzene-1,2-diamine
- DTXSID90539339
- 97389-11-2
- SCHEMBL405476
- 2-Amino-4-fluoro-5-methylaniline
- MFCD17167315
- ALBB-028798
- DA-00083
- EN300-254385
- J-515390
- AKOS006361917
- CS-0153291
- 4-Fluoro-5-methylphenylene-1,2-diamine, 4,5-Diamino-2-fluorotoluene
- HE-0085
- SNHYTHIEXHWXCQ-UHFFFAOYSA-N
- 1,2-Benzenediamine, 4-fluoro-5-methyl-
-
- MDL: MFCD17167315
- Inchi: 1S/C7H9FN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3
- InChI-Schlüssel: SNHYTHIEXHWXCQ-UHFFFAOYSA-N
- Lächelt: FC1C(C)=CC(N)=C(N)C=1
Berechnete Eigenschaften
- Genaue Masse: 140.07497646g/mol
- Monoisotopenmasse: 140.07497646g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 118
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 52Ų
- XLogP3: 1
Experimentelle Eigenschaften
- Dichte: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 273.5±35.0 ºC (760 Torr),
- Flammpunkt: 121.7±16.6 ºC,
- Löslichkeit: Leicht löslich (1,8 g/l) (25°C),
- Dampfdruck: 0.0±0.6 mmHg at 25°C
4-Fluoro-5-methylbenzene-1,2-diamine Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Gefahrenklasse:IRRITANT
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Fluoro-5-methylbenzene-1,2-diamine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X01455-5g |
4-Fluoro-5-methylbenzene-1,2-diamine |
97389-11-2 | 98% | 5g |
¥1897.0 | 2024-07-18 | |
Enamine | EN300-254385-0.05g |
4-fluoro-5-methylbenzene-1,2-diamine |
97389-11-2 | 95% | 0.05g |
$39.0 | 2024-06-19 | |
Enamine | EN300-254385-1.0g |
4-fluoro-5-methylbenzene-1,2-diamine |
97389-11-2 | 95% | 1.0g |
$165.0 | 2024-06-19 | |
Apollo Scientific | PC48324-1g |
4-Fluoro-5-methylbenzene-1,2-diamine |
97389-11-2 | 98% | 1g |
£103.00 | 2025-02-21 | |
abcr | AB303619-10 g |
4-Fluoro-5-methylbenzene-1,2-diamine, 95%; . |
97389-11-2 | 95% | 10g |
€1074.00 | 2023-04-26 | |
eNovation Chemicals LLC | Y1046882-1g |
4-Fluoro-5-methylbenzene-1,2-diamine |
97389-11-2 | 98% | 1g |
$120 | 2024-06-07 | |
eNovation Chemicals LLC | D401829-100g |
4-fluoro-5-methylbenzene-1,2-diamine |
97389-11-2 | 97% | 100g |
$4500 | 2024-06-05 | |
Apollo Scientific | PC48324-250mg |
4-Fluoro-5-methylbenzene-1,2-diamine |
97389-11-2 | 98% | 250mg |
£41.00 | 2025-02-21 | |
Alichem | A019086667-25g |
4-Fluoro-5-methylbenzene-1,2-diamine |
97389-11-2 | 95% | 25g |
$1690.50 | 2023-08-31 | |
TRC | F600168-50mg |
4-Fluoro-5-methylbenzene-1,2-diamine |
97389-11-2 | 50mg |
$ 50.00 | 2022-06-04 |
4-Fluoro-5-methylbenzene-1,2-diamine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sodium sulfate Solvents: Ethanol , Water ; 1 h, reflux
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium dithionite Solvents: Ethanol , Water ; 1 h, reflux
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
Referenz
- Fused nitrogen heterocycles as histamine receptor inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium sulfate Solvents: Ethanol , Water ; 1 h, reflux
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
Referenz
- Preparation of quinoxaline-based heterocyclic inhibitors of histamine receptors for the treatment of disease, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Methanol ; 16 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Referenz
- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Referenz
- A convenient synthesis of the potent mutagen 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amineActa Chemica Scandinavica, 1985, 39(3), 213-17,
4-Fluoro-5-methylbenzene-1,2-diamine Raw materials
4-Fluoro-5-methylbenzene-1,2-diamine Preparation Products
4-Fluoro-5-methylbenzene-1,2-diamine Verwandte Literatur
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
4. Book reviews
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97389-11-2)4-Fluoro-5-methylbenzene-1,2-diamine

Reinheit:99%
Menge:5g
Preis ($):238.0